![molecular formula C16H19N3O4S B5622490 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide](/img/structure/B5622490.png)
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide is an organic molecule that likely exhibits significant biological or chemical activity, given its structural complexity and the presence of functional groups such as isoxazole, sulfonamide, and butenamide. These functionalities suggest potential applications in pharmaceuticals, materials science, or as a ligand in coordination chemistry.
Synthesis Analysis
While specific synthesis details for N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide are not directly available, related compounds often involve multi-step synthetic routes. Starting materials may include dimethyl isoxazole derivatives and phenylsulfonyl chlorides, which can be coupled in the presence of a base. Subsequent steps might involve the introduction of the butenamide moiety through acylation reactions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. The presence of isoxazole and sulfonamide groups can lead to interesting electronic and steric properties, influencing the molecule's conformation and reactivity. The electronic distribution and molecular geometry can be further investigated through computational methods like Density Functional Theory (DFT) calculations.
Chemical Reactions and Properties
Compounds with isoxazole and sulfonamide functionalities participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their reactivity can be influenced by the electronic effects of the substituents and the overall molecular conformation.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. The presence of both hydrophobic (isoxazole and phenyl rings) and hydrophilic (sulfonamide) groups can result in amphiphilic properties, affecting solubility in different solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are shaped by the functional groups within the molecule. The sulfonamide group, for instance, can exhibit different degrees of acidity depending on its surrounding environment and substitution pattern.
For detailed information on the synthesis, structure, and properties of compounds similar to N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide, you can explore the following references:
- Pyrih et al. (2023) discuss the synthesis and structural analysis of dimethylaminomethylidene derivatives with sulfonamide and isoxazole groups, which could provide insights into the synthesis and molecular structure of the target compound (Pyrih et al., 2023).
- Rublova et al. (2017) describe the synthesis and crystal structure analysis of dimethylsulfonylamino benzenesulfonamide derivatives, offering a perspective on the structural aspects of similar compounds (Rublova et al., 2017).
properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10(2)9-15(20)17-13-5-7-14(8-6-13)24(21,22)19-16-11(3)12(4)18-23-16/h5-9,19H,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCQBVBLOEDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197499 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.